5-Ethynylpyrimidin-2-amine
Overview
Description
5-Ethynylpyrimidin-2-amine is a chemical compound with the molecular formula C6H5N3 . It has a molecular weight of 119.12 . It is categorized under the class of compounds known as alkynes .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include 5-Ethynylpyrimidin-2-amine, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 5-Ethynylpyrimidin-2-amine consists of a pyrimidine ring with an ethynyl group attached to the 5-position and an amino group attached to the 2-position .Scientific Research Applications
Synthesis of Anti-inflammatory Agents
5-Ethynylpyrimidin-2-amine is used in the synthesis of bicyclic pyrazolo[1,5-a]pyrimidines, which have potential applications as selective COX-2 inhibitors. These compounds have been examined for their COXs inhibitory action both by in vivo (air-pouch model and carrageenan-induced paw edema) and in vitro (COXs suppression in human whole blood) analyses .
Inhibition of Inflammatory Mediators
Pyrimidine derivatives, including those synthesized from 5-Ethynylpyrimidin-2-amine, are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
MAPK/ERK Pathway Modulation
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-ethynylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-8-6(7)9-4-5/h1,3-4H,(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCOCXUODHDEBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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